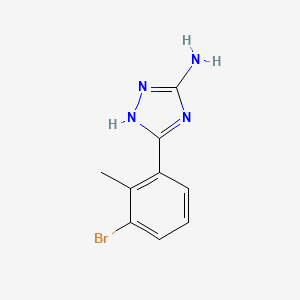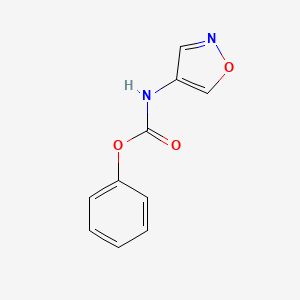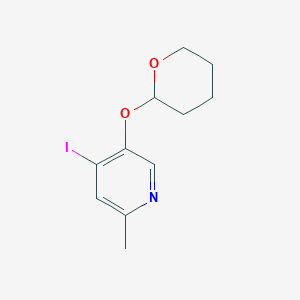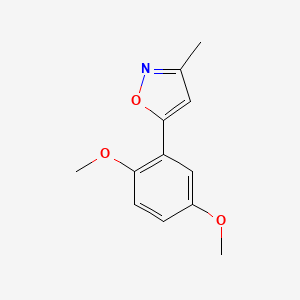
Ethyl 2-amino-6-methylquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-6-methylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied due to their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-methylquinoline-3-carboxylate typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of a catalyst such as zinc chloride or sulfuric acid . The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis and green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, can also enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives of quinoline.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2-amino-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microbial cells. The compound can also interact with enzymes and receptors involved in inflammation and cancer, leading to the modulation of signaling pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug with a similar quinoline structure but different substituents.
Camptothecin: A natural product with anticancer properties, featuring a quinoline-based structure.
Mepacrine: An antiprotozoal drug with a quinoline core.
These compounds share the quinoline scaffold but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
ethyl 2-amino-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)10-7-9-6-8(2)4-5-11(9)15-12(10)14/h4-7H,3H2,1-2H3,(H2,14,15) |
InChI-Schlüssel |
ZYYJZCVACQIWGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylbenzo[d]thiazole-4-carboxylate](/img/structure/B13672105.png)
![tert-Butyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B13672106.png)







![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)




